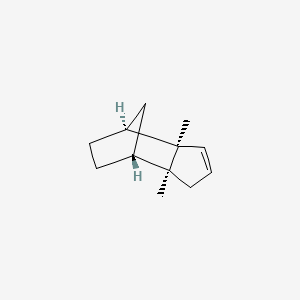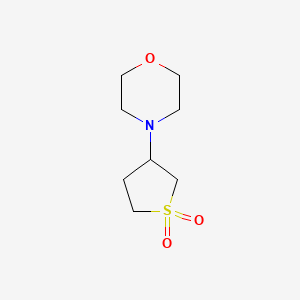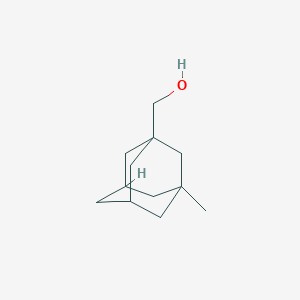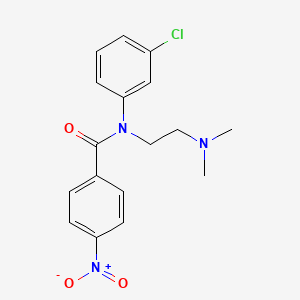
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperidine Introduction: The piperidine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine under basic conditions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or halogenating agents (e.g., bromine) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperidine: A common structural motif in many pharmaceuticals.
Uniqueness
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is unique due to the combination of the tert-butylphenyl and piperidinyl groups attached to the quinoline core. This unique structure may confer specific biological or chemical properties not found in other quinoline derivatives.
Properties
CAS No. |
853343-81-4 |
|---|---|
Molecular Formula |
C24H29BrN2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C24H28N2.BrH/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22;/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3;1H |
InChI Key |
PAOLEGZDDFTCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)


![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)


![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)





